molecular formula C18H18N4O B2638674 N-(6-(1H-imidazol-1-yl)pyridin-3-yl)-2-phenylbutanamide CAS No. 1421491-36-2

N-(6-(1H-imidazol-1-yl)pyridin-3-yl)-2-phenylbutanamide

Cat. No.: B2638674
CAS No.: 1421491-36-2
M. Wt: 306.369
InChI Key: ZGJRXZJSTLYTRV-UHFFFAOYSA-N
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Description

N-(6-(1H-imidazol-1-yl)pyridin-3-yl)-2-phenylbutanamide is a synthetic compound that features a unique structure combining an imidazole ring, a pyridine ring, and a phenylbutanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-(1H-imidazol-1-yl)pyridin-3-yl)-2-phenylbutanamide typically involves multi-step reactions starting from commercially available precursors. One common approach includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(6-(1H-imidazol-1-yl)pyridin-3-yl)-2-phenylbutanamide can undergo various chemical reactions, including:

    Oxidation: The imidazole and pyridine rings can be oxidized under specific conditions.

    Reduction: The compound can be reduced to modify the functional groups attached to the rings.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

N-(6-(1H-imidazol-1-yl)pyridin-3-yl)-2-phenylbutanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(6-(1H-imidazol-1-yl)pyridin-3-yl)-2-phenylbutanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, while the pyridine ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target proteins and pathways involved in various biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(6-(1H-imidazol-1-yl)pyridin-3-yl)-2-phenylbutanamide is unique due to its combination of three distinct functional groups, which confer a broad range of chemical and biological activities. This structural diversity allows for versatile applications in various fields of research and industry.

Properties

IUPAC Name

N-(6-imidazol-1-ylpyridin-3-yl)-2-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O/c1-2-16(14-6-4-3-5-7-14)18(23)21-15-8-9-17(20-12-15)22-11-10-19-13-22/h3-13,16H,2H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGJRXZJSTLYTRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NC2=CN=C(C=C2)N3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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